

N-Benzyloxycarbonyl (S)-Lisinopril-d5: A Technical Guide to Structure Elucidation

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Compound of Interest

Compound Name: *N*-Benzyloxycarbonyl (S)-Lisinopril-d5

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**, a deuterated and protected form of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document details the expected analytical data, outlines comprehensive experimental protocols for its characterization, and presents a plausible synthetic pathway.

Introduction

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a stable isotope-labeled derivative of Lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine on the lysine side chain, and the five deuterium atoms on the phenyl ring make it a valuable internal standard for pharmacokinetic and metabolic studies. Understanding its structure is crucial for its application in drug development and clinical research. Lisinopril itself is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS) and blood pressure regulation.

Molecular Structure and Properties

The fundamental characteristics of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2S)-1-[(2S)-2-[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid	[1]
CAS Number	1356931-02-6	[2][3][4]
Molecular Formula	C ₂₉ H ₃₂ D ₅ N ₃ O ₇	[2][3]
Molecular Weight	544.65 g/mol	[2][3]
Synonyms	(S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5	[3][4]

Proposed Synthetic Pathway

While a specific synthetic protocol for **N-Benzyloxycarbonyl (S)-Lisinopril-d5** is not readily available in the literature, a plausible route can be devised based on established methods for Lisinopril synthesis.[5][6][7] The key steps would involve the use of a deuterated starting material and the protection of the lysine side-chain amine with a benzyloxycarbonyl group.



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Caption: Proposed synthesis of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**.

Structural Elucidation: Experimental Protocols and Data

Comprehensive structural elucidation of **N-Benzylloxycarbonyl (S)-Lisinopril-d5** would involve a combination of spectroscopic techniques. Below are the detailed experimental protocols and a summary of the expected data.

Mass Spectrometry

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion or liquid chromatography.

Expected Data:

Parameter	Expected Value
Ionization Mode	ESI Positive
Expected [M+H] ⁺	m/z 545.66
Expected [M+Na] ⁺	m/z 567.64
High-Resolution [M+H] ⁺	545.3155 (Calculated for C ₂₉ H ₃₃ D ₅ N ₃ O ₇)
Major Fragments	Loss of the Cbz group, cleavage of amide bonds, loss of the proline moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Expected ¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Broad singlet	2H	Carboxylic acid protons
~7.3	Multiplet	5H	Aromatic protons of the Cbz group
~5.0	Singlet	2H	Methylene protons of the Cbz group
~4.2 - 4.5	Multiplet	2H	α -protons of lysine and proline
~3.0 - 3.5	Multiplet	4H	Proline ring protons and lysine side-chain protons
~2.5 - 2.9	Multiplet	2H	Benzylic protons adjacent to the d5-phenyl ring
~1.2 - 2.2	Multiplet	~12H	Aliphatic protons of lysine and proline side chains

Note: The absence of signals in the aromatic region corresponding to the phenylpropyl moiety would confirm the deuteration at these positions.

Expected ^{13}C NMR Data:

Chemical Shift (ppm)	Assignment
~170-175	Carboxylic acid and amide carbonyl carbons
~156	Carbamate carbonyl carbon
~137	Aromatic quaternary carbon of the Cbz group
~127-129	Aromatic carbons of the Cbz group
~65	Methylene carbon of the Cbz group
~50-60	α -carbons of lysine and proline
~20-40	Aliphatic carbons of lysine, proline, and phenylpropyl moieties

Infrared (IR) Spectroscopy

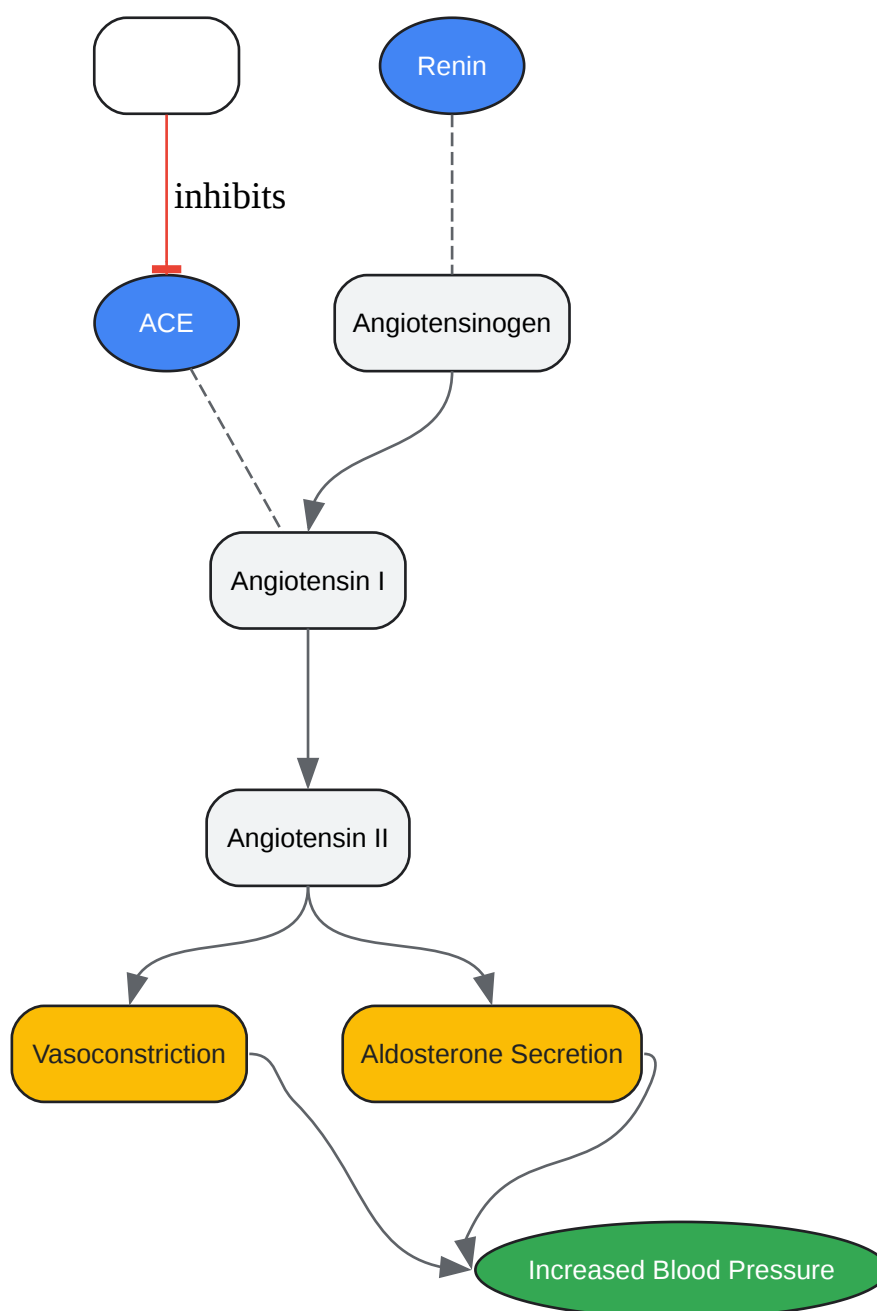
Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Data:

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300 (broad)	O-H stretch of carboxylic acids
~3030	Aromatic C-H stretch (from Cbz group)
~2930	Aliphatic C-H stretch
~2200	C-D stretch (may be weak and overlapped)
~1720	C=O stretch of carboxylic acids
~1650	Amide I band (C=O stretch)
~1540	Amide II band (N-H bend and C-N stretch)
~1250	C-O stretch of the carbamate

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril functions by inhibiting the Angiotensin-Converting Enzyme (ACE). The N-benzyloxycarbonyl protected form is expected to act as a prodrug, which upon in-vivo cleavage of the protecting group, releases the active Lisinopril. The diagram below illustrates the role of ACE in the RAAS pathway and the inhibitory action of Lisinopril.



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Caption: Inhibition of ACE by Lisinopril within the RAAS pathway.

Conclusion

The structural elucidation of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive overview of the expected analytical outcomes and the methodologies required for its characterization. The information presented herein serves as a valuable resource for researchers and professionals involved in the development and analysis of stable isotope-labeled drug standards.

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